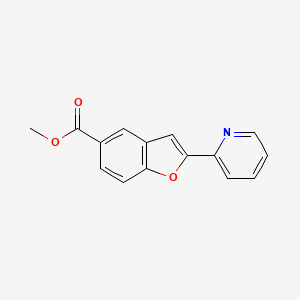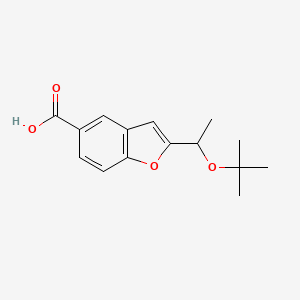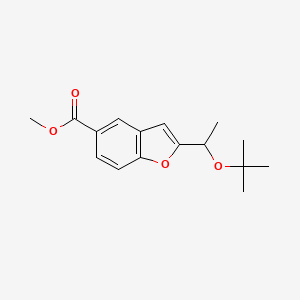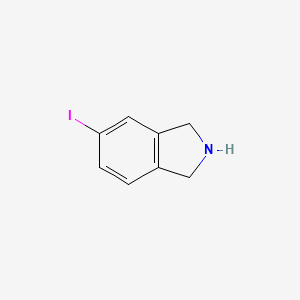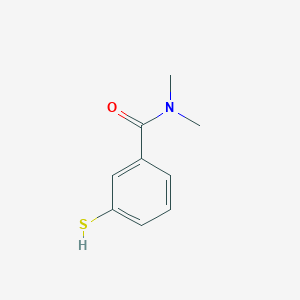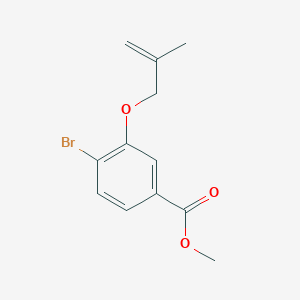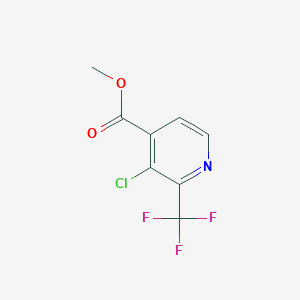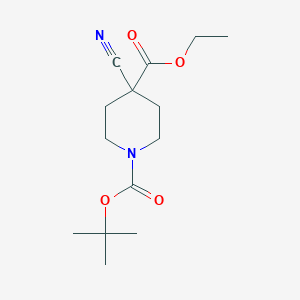
1-tert-ブチル 4-エチル 4-シアノピペリジン-1,4-ジカルボン酸エステル
概要
説明
1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate is a chemical compound with the molecular formula C14H22N2O4 and a molecular weight of 282.34 g/mol It is characterized by the presence of a piperidine ring substituted with tert-butyl, ethyl, and cyano groups, along with two ester functionalities
科学的研究の応用
1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor in drug development.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
生化学分析
Biochemical Properties
1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates . The interaction between 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate and cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific conditions and concentrations involved. Additionally, this compound may interact with proteins involved in cellular signaling pathways, potentially affecting their function and downstream effects .
Cellular Effects
The effects of 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate on various cell types and cellular processes are diverse. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate can affect the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and overall cell health . Additionally, this compound may impact cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell growth and differentiation .
Molecular Mechanism
At the molecular level, 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate exerts its effects through various binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity . For instance, the binding of 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate to cytochrome P450 can result in changes in the enzyme’s conformation, affecting its ability to metabolize substrates . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The effects of 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate can change over time in laboratory settings. This compound is relatively stable under standard storage conditions, but its stability may be affected by factors such as temperature, pH, and exposure to light . Over time, 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate may undergo degradation, leading to changes in its biochemical properties and effects on cellular function . Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health . At higher doses, 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate can exhibit toxic or adverse effects, such as oxidative stress, inflammation, and disruption of normal cellular processes . Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on cellular function .
Metabolic Pathways
1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent breakdown into metabolites . The metabolic flux of 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate can be influenced by factors such as enzyme expression levels, availability of cofactors, and the presence of other substrates . Changes in metabolite levels can also impact cellular function and overall metabolism .
Transport and Distribution
Within cells and tissues, 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments . The distribution of 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate can affect its accumulation and overall activity within cells . Additionally, the compound’s transport and distribution may be influenced by factors such as cellular uptake mechanisms and the presence of competing molecules .
Subcellular Localization
The subcellular localization of 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate plays a crucial role in its activity and function . This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding . The subcellular localization of this compound can also impact its interactions with other biomolecules and its overall effects on cellular function .
準備方法
The synthesis of 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate typically involves the following steps :
Starting Materials: The synthesis begins with the preparation of 4-cyanopiperidine, which is then protected with tert-butyl and ethyl groups.
Reaction Conditions: The reaction involves the use of ethyl chloroformate and tert-butyl chloroformate under controlled conditions to introduce the ester functionalities.
Purification: The final product is purified through techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
化学反応の分析
1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate undergoes various chemical reactions, including :
Ester Hydrolysis: The ester groups can be cleaved under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Cyanide Substitution: The cyano group can be substituted by other nucleophiles under appropriate reaction conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents for these reactions include acids, bases, and nucleophiles such as amines and alcohols. Major products formed from these reactions include carboxylic acids, alcohols, and substituted piperidines.
作用機序
The mechanism of action of 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways . The cyano group and ester functionalities play a crucial role in its reactivity and interactions. The compound may act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features and the biological context.
類似化合物との比較
1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate can be compared with other similar compounds, such as :
1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate: Similar structure but with a methyl group instead of an ethyl group.
1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate: Similar structure but with different substituents on the piperidine ring.
4-Cyanopiperidine-1,4-dicarboxylate: Lacks the tert-butyl and ethyl groups, making it less sterically hindered.
The uniqueness of 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate lies in its specific combination of substituents, which confer distinct chemical and biological properties.
特性
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 4-cyanopiperidine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-5-19-11(17)14(10-15)6-8-16(9-7-14)12(18)20-13(2,3)4/h5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKGLZRZMZMUCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60727827 | |
| Record name | 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60727827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016258-66-4 | |
| Record name | 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60727827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
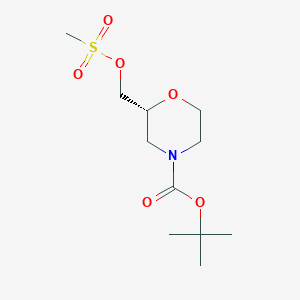
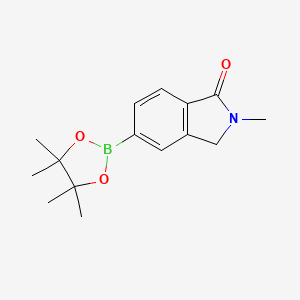
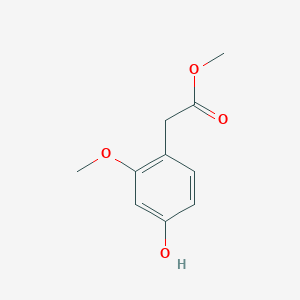
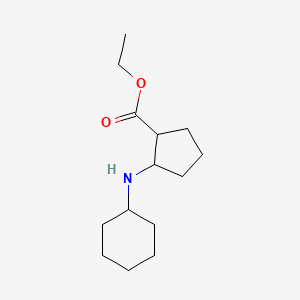
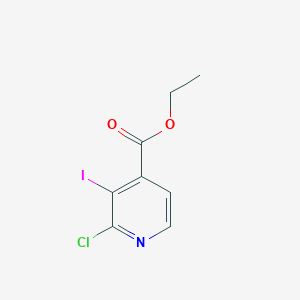
![2,4-Dichloro-7-sem-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B1399661.png)

